(S)-1-(2-chlorophenyl)ethanol chemical properties
(S)-1-(2-chlorophenyl)ethanol chemical properties
An In-depth Technical Guide to (S)-1-(2-chlorophenyl)ethanol: Properties, Synthesis, and Applications
Abstract
(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.
Chemical Identity and Physicochemical Properties
(S)-1-(2-chlorophenyl)ethanol is an organic compound characterized by a chlorophenyl group and a hydroxyl group attached to a stereogenic center.
Table 1: Chemical Identifiers for (S)-1-(2-chlorophenyl)ethanol
| Identifier | Value |
| IUPAC Name | (1S)-1-(2-chlorophenyl)ethanol[1][2] |
| CAS Number | 131864-71-6[1][2] |
| Molecular Formula | C₈H₉ClO[1][2] |
| SMILES | CC(C1=CC=CC=C1Cl)O[1] |
| InChI Key | DDUBOVLGCYUYFX-LURJTMIESA-N[1] |
| MDL Number | MFCD06659506[1][3] |
| PubChem CID | 6999091[1][2] |
Table 2: Physicochemical Properties of 1-(2-chlorophenyl)ethanol
| Property | Value | Source |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Density | ~1.18 g/cm³ | [4] |
| Boiling Point | 121-123 °C @ 14 mmHg | [4] |
| pKa (Predicted) | 14.05 ± 0.20 | [4][5] |
| Solubility | Slightly soluble in water | [1][3][5] |
| XLogP3-AA | 2.1 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2][5] |
Synthesis and Experimental Protocols
The primary and most critical method for producing (S)-1-(2-chlorophenyl)ethanol is the enantioselective reduction of the prochiral ketone, 2'-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic routes, which are pivotal for establishing the desired stereochemistry.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective method for producing the (S)-enantiomer. Various microorganisms are employed as whole-cell catalysts to perform this reduction.
Experimental Protocol: Whole-Cell Bioreduction using Saccharomyces cerevisiae
This protocol is a representative example of a biocatalytic reduction.
-
Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient-rich medium (e.g., YM broth) at 28-30°C with agitation until it reaches the late-exponential growth phase.
-
Bioreduction:
-
The yeast cells are harvested by centrifugation and washed with a sterile buffer (e.g., phosphate buffer, pH 7.0).
-
The cells are resuspended in the same buffer to a specific optical density.
-
2'-Chloroacetophenone (the substrate) is added to the cell suspension.[6] A co-solvent like glycerol may be used to improve substrate solubility and enzymatic performance.[6]
-
A carbon source (e.g., glucose) is added to provide the necessary reducing equivalents (NAD(P)H) for the carbonyl reductase enzymes.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking for 24-72 hours.
-
-
Monitoring and Work-up:
-
The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).
-
Once the reaction is complete, the mixture is centrifuged to remove the yeast cells.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-(2-chlorophenyl)ethanol.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)
The CBS reduction is a powerful and widely used chemical method for the highly enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[7]
Experimental Protocol: CBS-Catalyzed Reduction
-
Catalyst Preparation (In Situ):
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).[7]
-
Add anhydrous tetrahydrofuran (THF, 1 mL) followed by trimethylborate (0.11 mmol, 0.055 equiv.).[7]
-
Stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.[7]
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).
-
Slowly add a borane solution (e.g., borane-dimethyl sulfide complex or borane-THF solution, ~1.1 equiv.) to the catalyst mixture.
-
In a separate flask, dissolve 2'-chloroacetophenone (2 mmol, 1 equiv.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.
-
Stir the reaction at the same temperature until completion, monitoring by Thin Layer Chromatography (TLC) or GC.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Add a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting alcohol by silica gel column chromatography to obtain the highly enantiopure (S)-1-(2-chlorophenyl)ethanol.
Visualized Workflows and Applications
General Synthesis Workflow
The synthesis of (S)-1-(2-chlorophenyl)ethanol is centered around the enantioselective reduction of its parent ketone.
Caption: Asymmetric reduction pathways to (S)-1-(2-chlorophenyl)ethanol.
Role in Pharmaceutical Synthesis
(S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate. Its stereocenter is incorporated into the final structure of more complex molecules, such as inhibitors for therapeutic targets like Polo-like kinase 1 (Plk1), which are investigated in cancer therapy.[8]
Caption: Role as a key intermediate in pharmaceutical synthesis.
Spectroscopic and Analytical Data
Characterization of (S)-1-(2-chlorophenyl)ethanol relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the (R)-enantiomer have been reported, which would be identical for the (S)-enantiomer.[9]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and C-Cl stretching.
-
Mass Spectrometry (MS): GC-MS is commonly used for identification, showing a molecular ion peak and characteristic fragmentation patterns.[10]
-
Chiral HPLC/GC: These techniques are essential for determining the enantiomeric excess (ee) of the synthesized product, using a chiral stationary phase to separate the (R) and (S) enantiomers.[9]
Safety, Handling, and Storage
(S)-1-(2-chlorophenyl)ethanol requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation[2][10] |
| H319 | Causes serious eye irritation[2][10] |
| H335 | May cause respiratory irritation[2][10] |
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes and inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is incompatible with strong oxidizing agents.[1][3]
-
Stability: The compound is stable under normal storage conditions.[11] Hazardous decomposition products upon thermal decomposition can include carbon monoxide, carbon dioxide, and hydrogen chloride.[11]
Conclusion
(S)-1-(2-chlorophenyl)ethanol is a synthetically valuable chiral alcohol. The ability to produce it in high enantiomeric purity through established biocatalytic and chemocatalytic methods underpins its importance as an intermediate in the synthesis of pharmaceuticals. This guide provides the essential technical information required by researchers and drug development professionals to effectively utilize this compound in their work.
References
- 1. (S)-1-(2-Chlorophenyl)ethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (1S)-1-(2-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6999091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-(2-Chlorophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]
- 9. rsc.org [rsc.org]
- 10. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
